molecular formula C16H26SiSn B12548229 Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane CAS No. 144039-47-4

Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane

Cat. No.: B12548229
CAS No.: 144039-47-4
M. Wt: 365.2 g/mol
InChI Key: GKIDVRAUSJCNCI-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a triethylstannyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane typically involves the reaction of dimethylphenylsilane with triethylstannylacetylene under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or platinum. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.

    Biology: The compound can be utilized in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.

    Industry: It finds applications in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to interact with different molecular targets. The triethylstannyl group can also undergo reactions that facilitate the formation of new chemical bonds, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Similar in structure but lacks the triethylstannyl-ethynyl group.

    Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and triethylstannyl-ethynyl groups.

    Trimethyl(phenylethynyl)silane: Similar but contains a trimethylsilyl group instead of the triethylstannyl group.

Uniqueness

Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane is unique due to the presence of the triethylstannyl-ethynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other organosilicon compounds and enhances its utility in various scientific and industrial contexts.

Properties

CAS No.

144039-47-4

Molecular Formula

C16H26SiSn

Molecular Weight

365.2 g/mol

IUPAC Name

dimethyl-phenyl-(2-triethylstannylethynyl)silane

InChI

InChI=1S/C10H11Si.3C2H5.Sn/c1-4-11(2,3)10-8-6-5-7-9-10;3*1-2;/h5-9H,2-3H3;3*1H2,2H3;

InChI Key

GKIDVRAUSJCNCI-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C#C[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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